

In-Depth Technical Guide: Purity and Appearance of Commercial 3-Octyn-1-ol

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Compound of Interest

Compound Name: 3-Octyn-1-ol

Cat. No.: B076992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of commercial-grade **3-Octyn-1-ol** (CAS No. 14916-80-4). The information presented is intended to assist researchers, scientists, and professionals in drug development in the effective quality assessment and application of this versatile chemical intermediate.

Physical and Chemical Properties

3-Octyn-1-ol is an acetylenic alcohol with the molecular formula $C_8H_{14}O$ and a molecular weight of 126.20 g/mol .^{[1][2][3]} It is a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, flavors, and fragrances.^[2]

Table 1: Physical and Chemical Properties of **3-Octyn-1-ol**

Property	Value	Reference(s)
Appearance	Colorless to light yellow or light orange clear liquid	[3]
Molecular Formula	C ₈ H ₁₄ O	[1][2][3]
Molecular Weight	126.20 g/mol	[1]
CAS Number	14916-80-4	[1][2][3]
Density	~0.880 g/mL at 25 °C	
Boiling Point	86-88 °C at 9 mmHg	
Refractive Index	~1.4569 at 20 °C	

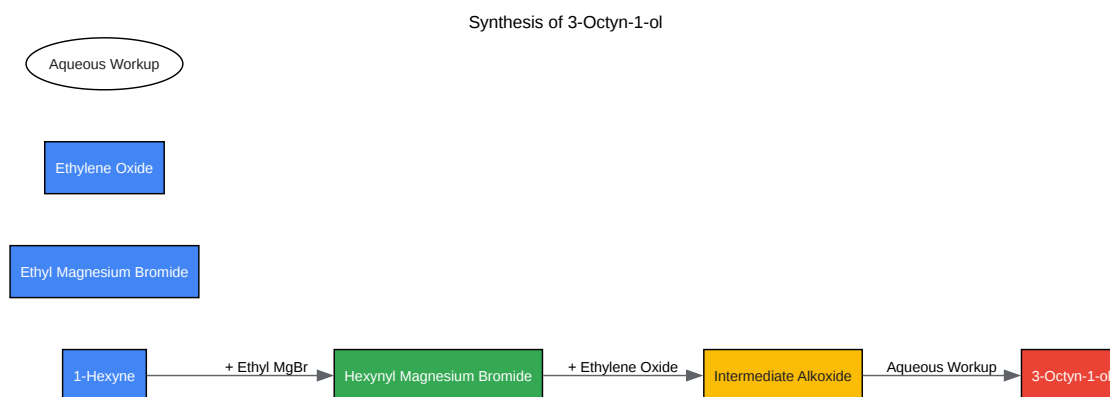
Commercial Purity and Impurity Profile

Commercial **3-Octyn-1-ol** is typically available in purities ranging from 96% to over 98%, as determined by gas chromatography (GC).[1][2] The purity and impurity profile can be influenced by the synthetic route and subsequent purification processes.

Synthesis and Potential Impurities

A common industrial synthesis for **3-Octyn-1-ol** involves the Grignard reaction between the magnesium bromide derivative of 1-hexyne and ethylene oxide.[4] This synthesis route can introduce several potential impurities.

Diagram 1: Synthesis Pathway of **3-Octyn-1-ol**



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Caption: Synthesis of **3-Octyn-1-ol** via Grignard Reaction.

Based on this synthesis, the following impurities may be present in the commercial product:

- Unreacted Starting Materials: Residual 1-hexyne and ethylene oxide.
- Solvent Residues: Solvents used in the Grignard reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.
- Byproducts of the Grignard Reaction:
 - Ethylene bromohydrin: Formed from the reaction of magnesium bromide with ethylene oxide.[5]
 - Higher molecular weight alkynes: Resulting from side reactions.

- Water: As a common impurity in organic chemicals.

Table 2: Typical Purity and Impurity Specifications for Commercial **3-Octyn-1-ol**

Parameter	Specification	Method	Reference(s)
Appearance	Colorless to light yellow/orange liquid	Visual	[3]
Purity (Assay)	≥ 96.0% to ≥ 98.0%	GC-FID	[1][2]
Water Content	≤ 0.50%	Karl Fischer (KF)	[1]
Specific Impurities	Not typically specified on supplier websites	-	

Note: This table represents typical values found across various suppliers. For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.

Experimental Protocols for Quality Assessment

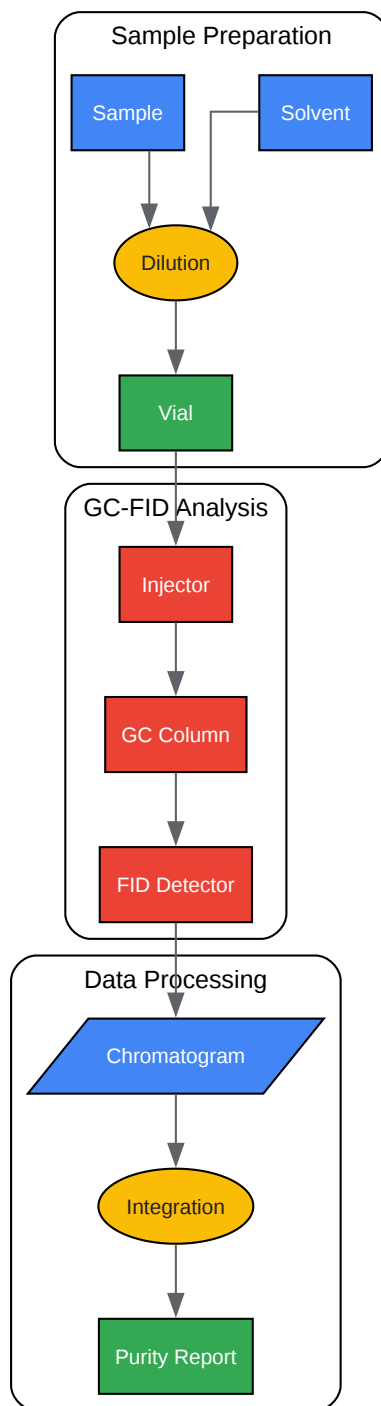
Accurate determination of the purity and impurity profile of **3-Octyn-1-ol** is critical for its application in research and development. The following are detailed methodologies for key analytical tests.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is the standard method for assessing the purity of volatile organic compounds like **3-Octyn-1-ol**.

Diagram 2: GC-FID Analysis Workflow

Workflow for GC-FID Purity Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the purity analysis of **3-Octyn-1-ol** by GC-FID.

Experimental Protocol:

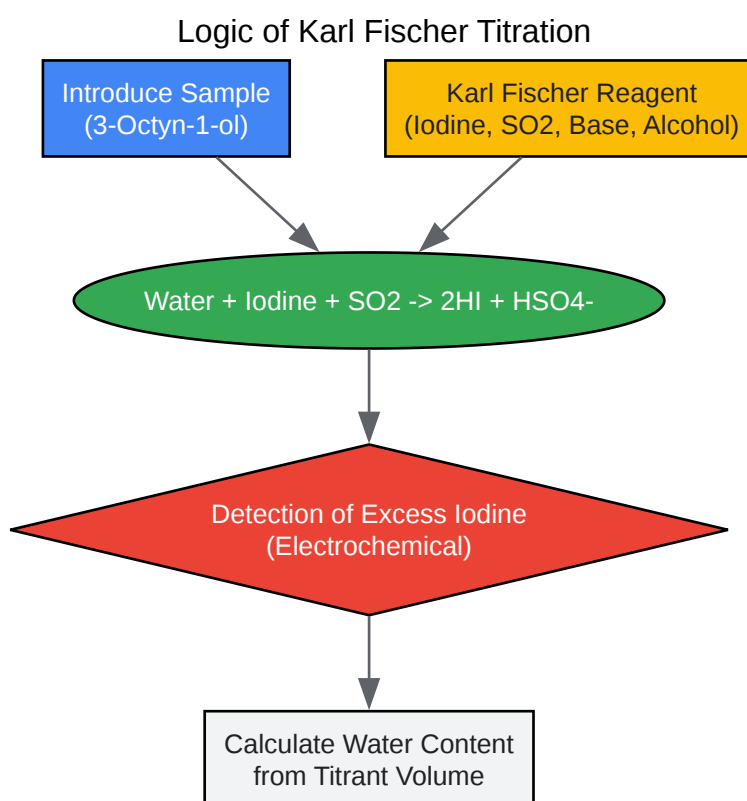
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **3-Octyn-1-ol** sample into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
- GC-FID Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Detector: Flame Ionization Detector (FID).
 - Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is recommended for good peak shape and separation of polar analytes.
 - Carrier Gas: Helium or Hydrogen at a constant flow of approximately 1.5 mL/min.
 - Injection: 1 μ L split injection with a split ratio of 50:1.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 220 °C.
 - Hold at 220 °C for 5 minutes.
 - Detector Temperature: 250 °C.
- Data Analysis:
 - Integrate the peak areas of the main **3-Octyn-1-ol** peak and all impurity peaks.

- Calculate the purity as the percentage of the main peak area relative to the total peak area of all integrated peaks.

Water Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in liquid samples.

Diagram 3: Karl Fischer Titration Logic



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